![molecular formula C10H15N3O B7461048 1,1-Diethyl-3-pyridin-3-ylurea](/img/structure/B7461048.png)
1,1-Diethyl-3-pyridin-3-ylurea
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Overview
Description
1,1-Diethyl-3-pyridin-3-ylurea (DEPU) is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DEPU belongs to the class of pyridine-based urea derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 1,1-Diethyl-3-pyridin-3-ylurea is not yet fully understood. However, it has been suggested that 1,1-Diethyl-3-pyridin-3-ylurea inhibits the activity of AKT by binding to its active site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. 1,1-Diethyl-3-pyridin-3-ylurea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1,1-Diethyl-3-pyridin-3-ylurea has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1,1-Diethyl-3-pyridin-3-ylurea has also been found to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Furthermore, 1,1-Diethyl-3-pyridin-3-ylurea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1,1-Diethyl-3-pyridin-3-ylurea has several advantages for lab experiments. It has been found to exhibit high purity and yield, which makes it suitable for various biological assays. 1,1-Diethyl-3-pyridin-3-ylurea has also been reported to be stable under various conditions, which makes it suitable for long-term storage. However, the limitations of 1,1-Diethyl-3-pyridin-3-ylurea include its high cost and limited availability.
Future Directions
For 1,1-Diethyl-3-pyridin-3-ylurea research include investigating its efficacy in animal models of cancer, exploring its potential as an anti-inflammatory agent, and investigating its mechanism of action in more detail. Furthermore, there is a need to explore the synthesis of 1,1-Diethyl-3-pyridin-3-ylurea analogs to improve its efficacy and reduce its cost.
Synthesis Methods
The synthesis of 1,1-Diethyl-3-pyridin-3-ylurea involves the reaction of 3-amino-1,1-diethyl-2-propen-1-one with ethyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1,1-Diethyl-3-pyridin-3-ylurea. This synthesis method has been reported in various scientific journals and has been found to yield high purity and yield of 1,1-Diethyl-3-pyridin-3-ylurea.
Scientific Research Applications
1,1-Diethyl-3-pyridin-3-ylurea has been found to exhibit various biological activities that make it a potential therapeutic agent. It has been reported to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1,1-Diethyl-3-pyridin-3-ylurea has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 1,1-Diethyl-3-pyridin-3-ylurea has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell proliferation and survival.
properties
IUPAC Name |
1,1-diethyl-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)10(14)12-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUQFGFZGDNNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-pyridin-3-ylurea |
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